

# A Technical Guide to the Discovery of Novel Cathepsin L Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Cathepsin L inhibitor*

Cat. No.: *B13710874*

[Get Quote](#)

## Abstract

Cathepsin L (CTSL) is a lysosomal cysteine protease fundamentally involved in intracellular protein degradation and turnover.<sup>[1][2]</sup> However, its dysregulation and secretion are implicated in a host of pathologies, including cancer metastasis, neurodegenerative disorders, and viral entry, making it a compelling target for therapeutic intervention.<sup>[1][3][4]</sup> The development of potent and selective CTS defense inhibitors is a critical objective in modern drug discovery. This guide provides an in-depth technical overview of the workflow for discovering novel CTS defense inhibitors, from initial target validation to preclinical evaluation. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into assay development, high-throughput screening (HTS), hit-to-lead optimization, and validation strategies, grounded in established scientific principles and protocols.

## Introduction: Why Target Cathepsin L?

Cathepsin L, a member of the papain-like protease family, is a ubiquitous lysosomal endopeptidase essential for cellular homeostasis.<sup>[2]</sup> While its primary role is within the acidic environment of the lysosome, CTS defense is also secreted, where it can degrade extracellular matrix (ECM) components like collagen and laminin, a process hijacked by cancer cells to facilitate invasion and metastasis.<sup>[5]</sup> Overexpression of CTS defense is a hallmark of many aggressive tumors and correlates with poor patient prognosis.<sup>[6][7][8]</sup>

Beyond oncology, CTS defense's roles are multifaceted:

- Immunology: It is crucial for antigen processing and the maturation of MHC class II molecules, shaping adaptive immune responses.[1][9]
- Virology: CTSL facilitates the entry of numerous viruses, including SARS-CoV-2, by cleaving viral surface proteins, a necessary step for membrane fusion.[4][10][11][12]
- Metabolic & Fibrotic Diseases: Dysregulated CTSL activity is linked to conditions like diabetic nephropathy and gingival overgrowth through abnormal protein accumulation and tissue remodeling.[1][13]

The significant challenge in targeting CTSL lies in achieving selectivity. The human genome encodes 11 cysteine cathepsins with high structural homology, particularly in the active site.[14][15] This makes the development of inhibitors that can distinguish CTSL from other family members, like Cathepsin B or S, a critical and complex task to avoid off-target effects.[14][15][16]

## The Drug Discovery Workflow: A Strategic Overview

The path from concept to a candidate CTSL inhibitor is a multi-stage process designed to identify, validate, and refine promising chemical entities. Each stage acts as a filter, progressively narrowing a large pool of compounds down to a select few with the desired potency, selectivity, and drug-like properties.



[Click to download full resolution via product page](#)

Caption: High-level workflow for novel **Cathepsin L inhibitor** discovery.

## Assay Development and High-Throughput Screening (HTS)

The foundation of any HTS campaign is a robust, reliable, and scalable biochemical assay. The goal is to create an *in vitro* system that accurately reports on the enzymatic activity of CTSL, allowing for the rapid testing of thousands to millions of compounds.

## Causality in Assay Design: Choosing the Right System

The choice of assay technology is driven by the need for sensitivity, cost-effectiveness, and automation compatibility. For CTSL, which is optimally active at an acidic pH (4.5-5.5) mimicking the lysosomal environment, fluorogenic assays are the industry standard.[\[9\]](#)

**Fluorogenic Substrate Assays:** These assays utilize a peptide substrate recognized by CTSL, which is conjugated to a fluorophore and a quencher. In its intact state, the substrate's fluorescence is suppressed. Upon cleavage by active CTSL, the fluorophore is released from the quencher, producing a measurable increase in fluorescence.

- **Common Substrate:** A widely used substrate is Z-Phe-Arg-AMC (Z-Phenylalanine-Arginine-7-amino-4-methylcoumarin).[\[3\]](#) CTSL cleaves the bond between Arginine and AMC, releasing the highly fluorescent AMC molecule.[\[3\]](#)
- **Why this choice?** This method is highly sensitive and provides a direct, positive readout of enzyme activity. The signal-to-background ratio is typically excellent, which is critical for HTS.

**Fluorescence Polarization (FP) Assays:** A more advanced alternative is the Fluorescence Polarization (FP) assay.[\[3\]](#) This technique measures the change in the rotational speed of a fluorescently labeled substrate upon cleavage.

- **Mechanism:** A large, fluorescently-labeled substrate tumbles slowly in solution, retaining a high degree of polarized light (high mP value). When CTSL cleaves the substrate, the smaller, fluorescent fragment tumbles much faster, leading to depolarization of the emitted light (low mP value).[\[3\]](#)
- **Why this choice?** FP assays are less susceptible to interference from fluorescent compounds, a common source of false positives in HTS.[\[3\]](#)[\[17\]](#) They are also homogenous ("mix-and-read") assays, simplifying automation.[\[3\]](#)

## Protocol: Fluorogenic HTS Assay for CTSL Inhibitors

This protocol describes a standard, self-validating biochemical assay suitable for a 384-well HTS format.

#### Materials:

- Recombinant Human Cathepsin L (e.g., BPS Bioscience, Cat# 80005)[[11](#)]
- Fluorogenic Substrate: Z-Phe-Arg-AMC (e.g., Sigma-Aldrich, Cat# C9521)
- Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5.[[18](#)]
- Positive Control Inhibitor: E-64 (a general cysteine protease inhibitor) or SID 26681509 (a specific CTSL inhibitor).[[11](#)][[18](#)]
- Test Compounds dissolved in 100% DMSO.
- Black, low-volume 384-well assay plates.
- Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm).[[3](#)]

#### Step-by-Step Methodology:

- Reagent Preparation:
  - Prepare Assay Buffer and chill on ice. Dithiothreitol (DTT) is a reducing agent essential for maintaining the active site cysteine of CTSL in its reduced, active state.
  - Dilute Cathepsin L enzyme in Assay Buffer to a final working concentration (e.g., 2X the final desired concentration, typically in the low nM range, determined during assay optimization).
  - Dilute Z-Phe-Arg-AMC substrate in Assay Buffer to a 2X working concentration (typically equal to its Michaelis-Menten constant, Km, for optimal sensitivity).
- Compound Plating:
  - Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of test compounds, positive control, and DMSO (negative control) into the

appropriate wells of the 384-well plate. The final DMSO concentration should not exceed 1% to avoid solvent-induced enzyme inhibition.[11]

- Enzyme Addition & Pre-incubation:

- Add 10  $\mu$ L of the 2X Cathepsin L solution to all wells.
- Mix gently by orbital shaking.
- Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the substrate is introduced. For slow-binding inhibitors, this pre-incubation time is critical and may need to be extended.[18]

- Reaction Initiation & Measurement:

- Initiate the enzymatic reaction by adding 10  $\mu$ L of the 2X substrate solution to all wells. The final reaction volume is now 20  $\mu$ L.
- Immediately transfer the plate to a kinetic fluorescence plate reader.
- Measure the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.

- Data Analysis (Self-Validation):

- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.
- Normalize the data:
  - Percent Inhibition =  $100 * (1 - (Rate_{Compound} - Rate_{PositiveControl}) / (Rate_{NegativeControl} - Rate_{PositiveControl}))$
- Calculate the Z'-factor for the plate to validate assay quality:
  - $Z' = 1 - (3 * (SD_{Negative} + SD_{Positive})) / |Mean_{Negative} - Mean_{Positive}|$
  - Causality: A Z'-factor  $> 0.5$  is considered excellent and indicates that the assay is robust and can reliably distinguish between active hits and noise.

# From Hit to Lead: The Medicinal Chemistry Campaign

Once primary hits are identified and confirmed through dose-response curves and counter-screens (to eliminate false positives like compound aggregators or fluorescent artifacts), the hit-to-lead phase begins. This involves a collaborative effort between biologists and medicinal chemists to improve the potency, selectivity, and drug-like properties of the initial hits through iterative chemical synthesis and biological testing.

## Understanding Inhibitor Mechanisms

CTS1 inhibitors can be broadly classified by their mechanism of action, which dictates the chemical strategy for optimization.[6][19]

- **Reversible Covalent Inhibitors:** These compounds form a temporary covalent bond with the active site Cys25 residue.[19] Common "warheads" include aldehydes or nitriles, which form a thiohemiketal or thioiminate, respectively. This is a highly effective strategy for achieving potency.
- **Irreversible Covalent Inhibitors:** These form a permanent bond with Cys25.[19] Warheads like epoxides or vinyl sulfones are common.[12][20] While highly potent, they carry a higher risk of off-target reactivity and immunogenicity.
- **Non-covalent Inhibitors:** These bind to the active site through a network of hydrogen bonds, hydrophobic, and electrostatic interactions without forming a covalent bond.[6][21] Achieving high potency with this class can be more challenging but may offer a better safety profile.



[Click to download full resolution via product page](#)

Caption: Covalent vs. Non-covalent inhibition mechanisms at the CTSL active site.

## Structure-Activity Relationship (SAR) Studies

SAR is the process of systematically modifying the chemical structure of a hit compound to understand which parts are essential for activity. For CTSL, the enzyme's active site cleft has distinct sub-pockets (S2, S1, S1', etc.) that accommodate the side chains of a peptide substrate.

- The S2 Pocket: CTSL has a large, hydrophobic S2 pocket that preferentially binds bulky hydrophobic residues like Phenylalanine or Leucine.[9] This is the most critical determinant of inhibitor potency and selectivity. Modifying the part of the inhibitor that fits into the S2 pocket is a primary focus of SAR.[22][23]
- Prime-Side Interactions (S'): Interactions on the other side of the cleaved bond (the "prime side") can also be exploited to enhance selectivity and potency.[22][24]

Quantitative Structure-Activity Relationship (QSAR): As SAR data accumulates, computational QSAR models can be built.[10][25][26] These models use statistical and machine learning methods to correlate chemical structures with biological activity, allowing chemists to predict the potency of new, unsynthesized analogs and prioritize synthetic efforts.[10][25]

| Inhibitor Class          | Example Warhead                      | Typical Potency (IC <sub>50</sub> /Ki) | Key SAR Insights                                                                  | References |
|--------------------------|--------------------------------------|----------------------------------------|-----------------------------------------------------------------------------------|------------|
| Peptidomimetic Aldehydes | -CHO                                 | Low nM                                 | Potency driven by P2 and P3 groups fitting S2/S3 pockets.<br>Reversible.          | [12]       |
| Nitriles                 | -CN                                  | Low to mid nM                          | Good balance of potency and metabolic stability.<br>Reversible.                   | [20]       |
| Vinyl Sulfones           | -SO <sub>2</sub> -CH=CH <sub>2</sub> | Low nM to pM                           | Highly potent, irreversible inhibitors. Often broad-spectrum.                     | [20][27]   |
| Epoxysuccinates          | Epoxide                              | pM                                     | E-64 is the classic example.<br>Irreversible and broad-spectrum.                  | [24][28]   |
| Thiocarbazates           | -NH-NH-C(=S)-O-                      | Low nM                                 | Novel chemotype;<br>activity requires full occupancy of S2, S3, and S1' subsites. | [22]       |

## In Vitro and In Vivo Validation

A potent biochemical inhibitor is not yet a drug. The lead compound must be proven to work in a biological context, first in cells and then in animal models of disease.

## Cell-Based Assays: Confirming Target Engagement

The first step is to confirm that the inhibitor can enter cells and engage with CTSL in its native lysosomal environment.

**In-Cell Activity Assay:** Cell-permeant fluorogenic substrates (e.g., Magic Red™ Cathepsin L Assay) can be used.[29] These substrates enter the cell and are cleaved by active CTSL in the lysosomes, producing a fluorescent signal. A successful inhibitor will reduce this signal in a dose-dependent manner.

**Western Blotting:** CTSL is synthesized as an inactive pro-enzyme (~43 kDa) and is processed into its mature, active form (~25-30 kDa) in the lysosome. Treatment of cells with a potent inhibitor can sometimes lead to an accumulation of the pro-form, which can be detected by Western blot, providing indirect evidence of target engagement.

## Preclinical In Vivo Models

The final preclinical validation step involves testing the lead candidate in an animal model that recapitulates the human disease of interest. For CTSL inhibitors, cancer models are common.

Pancreatic or Breast Cancer Xenograft Models:

- **Methodology:** Human cancer cells known to overexpress CTSL are injected into immunocompromised mice (e.g., nude mice).[30] Once tumors are established, mice are treated with the inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.[20][30][31]
- **Endpoints:** The primary endpoints are tumor growth, tumor burden, and metastasis (e.g., to the lung or liver).[20][31] Efficacy is demonstrated if the inhibitor significantly reduces tumor growth or metastatic spread compared to the control group.[20]
- **Causality:** These studies are critical for establishing a therapeutic window (the dose range that is effective without being toxic) and for providing the proof-of-concept needed to advance a compound into clinical trials.

## Conclusion and Future Directions

The discovery of novel **Cathepsin L inhibitors** is a dynamic field driven by an increasing understanding of the enzyme's role in pathophysiology. While significant progress has been

made, particularly in developing potent covalent inhibitors, the major challenge remains achieving exquisite selectivity over other cathepsins to minimize off-target effects and improve safety profiles.[\[14\]](#)

Future efforts will likely focus on:

- Targeting Extracellular CTSL: Developing inhibitors that selectively target the secreted form of CTSL could provide a wider therapeutic window by sparing its essential intracellular functions.[\[14\]](#)
- Novel Chemotypes: The exploration of new chemical scaffolds, like the thiocarbazates, is crucial for identifying inhibitors with unique binding modes and improved selectivity.[\[22\]](#)
- AI and Machine Learning: The integration of artificial intelligence into the discovery process, from screening natural product libraries to refining QSAR models, promises to accelerate the identification of high-quality lead compounds.[\[32\]](#)[\[33\]](#)

By integrating advanced screening technologies, structure-based design, and rigorous biological validation, the development of a clinically successful **Cathepsin L inhibitor** is an achievable and highly valuable goal for treating a range of devastating diseases.

## References

- Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L.National Institutes of Health (NIH).
- The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management.MDPI.
- Cathepsin L.R&D Systems.
- Quantitative Structure–Activity Relationship Study of **Cathepsin L Inhibitors** as SARS-CoV-2 Therapeutics Using Enhanced SVR with Multiple Kernel Function and PSO.MDPI.
- A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L.National Institutes of Health (NIH).
- Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L.ResearchGate.
- High-Throughput Screening and Kinetic Characterization of **Cathepsin L Inhibitors** Using SID 26681509 as a Control.Benchchem.
- Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics.Frontiers.

- Discovering Novel **Cathepsin L Inhibitors** from Natural Products Using Artificial Intelligence.ResearchGate.
- Cathepsin-L, a Key Molecule in the Pathogenesis of Drug-Induced and I-Cell Disease-Mediated Gingival Overgrowth.National Institutes of Health (NIH).
- InnoZyme Cathepsin L Activity Kit, Fluorogenic.Millipore Sigma-Aldrich.
- Use of New Synthetic Substrates for Assays of Cathepsin L and Cathepsin B.J-Stage.
- Specialized roles for cysteine cathepsins in health and disease.Journal of Clinical Investigation (JCI).
- Quantitative Structure–Activity Relationship Study of **Cathepsin L Inhibitors** as SARS-CoV-2 Therapeutics Using Enhanced SVR with Multiple Kernel Function and PSO.ResearchGate.
- Discovering novel **Cathepsin L inhibitors** from natural products using artificial intelligence.Authorea.
- **Cathepsin L Inhibitor** Screening Assay Kit.BPS Bioscience.
- Cathepsin L Activity Assay Kit.Sigma-Aldrich.
- Quantitative Structure-Activity Relationship Study of **Cathepsin L Inhibitors** as SARS-CoV-2 Therapeutics Using Enhanced SVR with Multiple Kernel Function and PSO.PubMed.
- Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases.PubMed Central.
- Specific Assay Method for the Activities of Cathepsin L-Type Cysteine Proteinases.The Journal of Biochemistry, Oxford Academic.
- Cathepsin L targeting in cancer treatment.PubMed Central.
- CTSL (cathepsin L1).Atlas of Genetics and Cytogenetics in Oncology and Haematology.
- Cathepsin L General Information.Sino Biological.
- Structural Elucidation and Antiviral Activity of Covalent **Cathepsin L Inhibitors**.PubMed Central.
- Cathepsin L Assay Kit (Magic Red) (ab270774).Abcam.
- Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism.American Physiological Society.
- **Cathepsin L Inhibitor** Assay Kit (Fluorometric) (ab197012).Abcam.
- Cathepsin L1.Wikipedia.
- **Cathepsin L Inhibitor** Screening Assay Kit.BPS Bioscience.
- Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype.PubMed Central.
- Mechanistic insights into mode of action of novel natural **cathepsin L inhibitors**.PubMed Central.
- Cysteine cathepsins: From structure, function and regulation to new frontiers.PubMed Central.
- A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L.MDPI.

- Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model.National Institutes of Health (NIH).
- What are CTSL inhibitors and how do they work?Patsnap Synapse.
- Impact of the Warhead of Dipeptidyl Keto Michael Acceptors on the Inhibition Mechanism of Cysteine Protease Cathepsin L.ACS Publications.
- Comparison of non-covalent and covalent interactions between an enzyme...ResearchGate.
- Chemical structures, progressive structure-activity relationship (SAR)...ResearchGate.
- Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development.MDPI.
- Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development.Preprints.org.
- Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development.MDPI.
- Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies.MDPI.
- A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L.MDPI.
- Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy.PubMed Central.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L1 - Wikipedia [en.wikipedia.org]
- 3. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]
- 5. JCI - Specialized roles for cysteine cathepsins in health and disease [jci.org]

- 6. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into mode of action of novel natural cathepsin L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsin-L, a Key Molecule in the Pathogenesis of Drug-Induced and I-Cell Disease-Mediated Gingival Overgrowth: A Study with Cathepsin-L-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. What are CTSL inhibitors and how do they work? [synapse.patsnap.com]
- 20. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative Structure-Activity Relationship Study of Cathepsin L Inhibitors as SARS-CoV-2 Therapeutics Using Enhanced SVR with Multiple Kernel Function and PSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/acs.jbc.5.1.102)
- 28. Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pub.ncbi.nlm.nih.gov/26533333/)
- 29. Cathepsin L Assay Kit (Magic Red) (ab270774) | Abcam [\[abcam.com\]](https://www.abcam.com/ab270774)
- 30. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pub.ncbi.nlm.nih.gov/26533333/)
- 31. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pub.ncbi.nlm.nih.gov/26533333/)
- 32. [researchgate.net \[researchgate.net\]](https://www.researchgate.net/publication/333333333)
- 33. [consensus.app \[consensus.app\]](https://www.consensus.app/)
- To cite this document: BenchChem. [A Technical Guide to the Discovery of Novel Cathepsin L Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13710874#discovery-of-novel-cathepsin-l-inhibitors\]](https://www.benchchem.com/product/b13710874#discovery-of-novel-cathepsin-l-inhibitors)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)